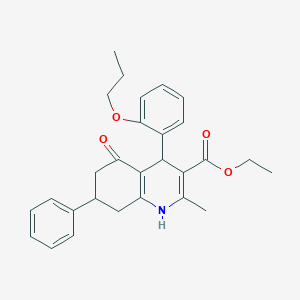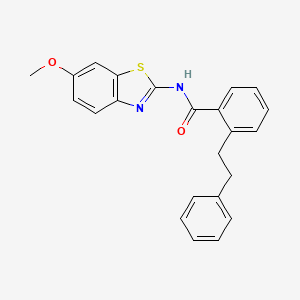
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide, also known as BMB, is a small molecule that has been widely used in scientific research due to its potential therapeutic properties. BMB is a benzamide derivative that has been synthesized and studied extensively for its ability to inhibit certain enzymes and receptors in the body. In
作用機序
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide's mechanism of action involves its ability to inhibit various enzymes and receptors in the body. For example, this compound inhibits PDE4, an enzyme that is involved in the regulation of inflammation in the body. By inhibiting PDE4, this compound can reduce inflammation and potentially treat inflammatory diseases. This compound also inhibits HDAC, an enzyme that is involved in the regulation of gene expression. By inhibiting HDAC, this compound can potentially treat cancer by inducing cell death in cancer cells. Finally, this compound inhibits CB1, a receptor that is involved in the regulation of appetite and pain. By inhibiting CB1, this compound can potentially treat obesity and chronic pain.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects have been extensively studied in scientific research. This compound has been shown to reduce inflammation in the body by inhibiting PDE4. It has also been shown to induce cell death in cancer cells by inhibiting HDAC. Finally, this compound has been shown to reduce appetite and pain by inhibiting CB1. These effects make this compound a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in scientific research, which means that there is a large body of literature available on its properties and potential therapeutic uses. Another advantage is that it is a small molecule, which makes it easy to synthesize and study in the lab. However, one limitation is that this compound's inhibitory effects on enzymes and receptors in the body can be non-specific, which means that it may have unintended effects on other biological processes. Another limitation is that this compound's potential therapeutic uses have not been extensively studied in clinical trials, which means that its safety and efficacy in humans is not well-established.
将来の方向性
There are several future directions for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide research. One direction is to study its potential therapeutic uses in clinical trials, particularly for the treatment of cancer, inflammatory diseases, and neurological disorders. Another direction is to study its non-specific effects on other biological processes in the body, which could help identify potential side effects and limitations for its use. Finally, future research could focus on developing derivatives of this compound that have improved specificity and efficacy for specific biological processes and disease targets.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule that has been extensively studied in scientific research for its potential therapeutic properties. This compound's inhibitory effects on enzymes and receptors in the body make it a potential candidate for the treatment of various diseases, including cancer, inflammatory diseases, and neurological disorders. However, this compound's non-specific effects and limited clinical trial data suggest that further research is needed to fully understand its potential uses and limitations.
合成法
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide involves a series of chemical reactions that start with the reaction of 6-methoxy-1,3-benzothiazole-2-amine with 2-bromoethylbenzene in the presence of a palladium catalyst. This reaction yields N-(6-methoxy-1,3-benzothiazol-2-yl)-2-bromoethylbenzamide, which is then reacted with phenethylamine to produce the final product, this compound.
科学的研究の応用
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to have inhibitory effects on various enzymes and receptors in the body, including phosphodiesterase 4 (PDE4), histone deacetylase (HDAC), and cannabinoid receptor 1 (CB1). These inhibitory effects make this compound a potential candidate for the treatment of various diseases, including cancer, inflammatory diseases, and neurological disorders.
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-27-18-13-14-20-21(15-18)28-23(24-20)25-22(26)19-10-6-5-9-17(19)12-11-16-7-3-2-4-8-16/h2-10,13-15H,11-12H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGELCUGIFHAHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,6-dimethyl-4-morpholinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924665.png)
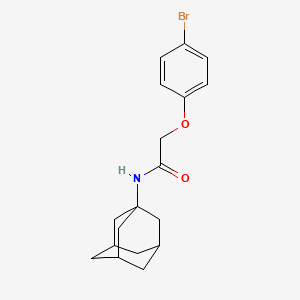
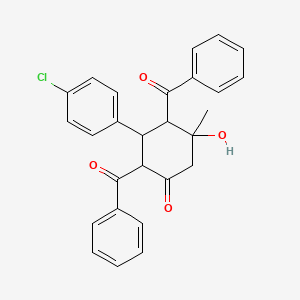
![3-{2-[3-(4-ethylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B4924686.png)
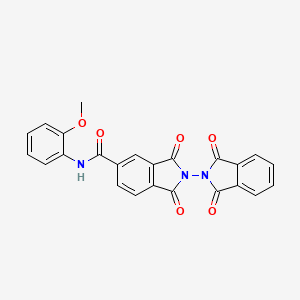
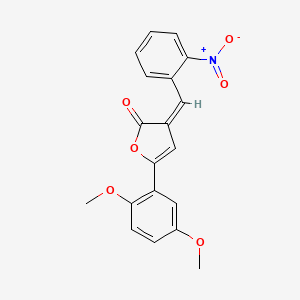
![3-chloro-2-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4924725.png)
![4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B4924735.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924736.png)
![2-methyl-7-{(6-methyl-2-pyridinyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4924752.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4924759.png)

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B4924775.png)
